molecular formula C4H8ClNO2 B595552 (R)-3-Amino-gamma-butyrolactone hydrochloride CAS No. 117752-88-2

(R)-3-Amino-gamma-butyrolactone hydrochloride

Cat. No. B595552
CAS RN: 117752-88-2
M. Wt: 137.563
InChI Key: MZYONVUDAOYDKV-AENDTGMFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

R-3-Amino-gamma-butyrolactone hydrochloride (R-3-AGBL-HCl) is a synthetic compound that is used in various scientific research applications. It is a chiral compound, meaning that it has two mirror images that are non-superimposable. R-3-AGBL-HCl is used in a variety of experiments, ranging from biochemical and physiological studies to laboratory experiments.

Scientific Research Applications

Viscosity and Conductance Studies

The compound is also valuable in viscosity and conductance studies to understand the physiochemical properties of drugs. These studies can reveal the interactions among solute-solvent systems and help in the design of drug formulations with optimized delivery properties .

Analytical Chemistry - HPLC Method Development

High-Performance Liquid Chromatography (HPLC) is an analytical technique where ®-3-Amino-gamma-butyrolactone hydrochloride can be used as a standard or reference compound. It aids in the development and validation of HPLC methods for the separation, identification, and quantification of medicinal products .

Nanomedicine - Drug Delivery Systems

In nanomedicine , ®-3-Amino-gamma-butyrolactone hydrochloride can be incorporated into nanocarrier systems to facilitate controlled and sustained drug delivery. This application is particularly promising for targeting specific tissues or organs, thereby reducing systemic side effects and improving treatment outcomes .

Solid Lipid Applications

Lastly, ®-3-Amino-gamma-butyrolactone hydrochloride can be explored for its potential in solid lipid applications . Solid lipids are used in various industries, and the compound may play a role in modifying the physical properties of these lipids, such as melting point and solubility, which can be beneficial for pharmaceutical and cosmetic applications .

properties

IUPAC Name

(4R)-4-aminooxolan-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO2.ClH/c5-3-1-4(6)7-2-3;/h3H,1-2,5H2;1H/t3-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZYONVUDAOYDKV-AENDTGMFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COC1=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](COC1=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80693595
Record name (4R)-4-Aminooxolan-2-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80693595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3-Amino-gamma-butyrolactone hydrochloride

CAS RN

117752-88-2
Record name (4R)-4-Aminooxolan-2-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80693595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4R)-4-aminooxolan-2-one hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.